molecular formula C22H37BrN2O B12774158 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide CAS No. 102207-25-0

1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide

Cat. No.: B12774158
CAS No.: 102207-25-0
M. Wt: 425.4 g/mol
InChI Key: XFAFSVMYJOKOHS-UHFFFAOYSA-M
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Description

1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound with a unique structure that includes a piperidinium core, a cyclohexylmethyl group, and a p-anisidino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:

    Formation of the p-anisidino moiety: This can be achieved through the reaction of p-anisidine with an appropriate alkylating agent under controlled conditions.

    Cyclohexylmethylation: The p-anisidino compound is then reacted with cyclohexylmethyl chloride in the presence of a base to form the N-(cyclohexylmethyl)-p-anisidino intermediate.

    Piperidinium formation: The intermediate is further reacted with 1-methylpiperidine under suitable conditions to form the final compound.

    Bromination: The final step involves the addition of bromine to form the piperidinium bromide salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinium compounds, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound can be used to study the interactions of piperidinium derivatives with biological targets.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The piperidinium core can interact with various receptors or enzymes, leading to a range of biological effects. The cyclohexylmethyl and p-anisidino groups can modulate the compound’s affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium chloride
  • 1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium iodide

Uniqueness

1-(2-(N-(Cyclohexylmethyl)-p-anisidino)ethyl)-1-methyl-piperidinium bromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromide ion can influence the compound’s solubility, reactivity, and interactions with biological targets compared to its chloride and iodide analogs.

Properties

CAS No.

102207-25-0

Molecular Formula

C22H37BrN2O

Molecular Weight

425.4 g/mol

IUPAC Name

N-(cyclohexylmethyl)-4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide

InChI

InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(19-20-9-5-3-6-10-20)21-11-13-22(25-2)14-12-21;/h11-14,20H,3-10,15-19H2,1-2H3;1H/q+1;/p-1

InChI Key

XFAFSVMYJOKOHS-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCN(CC2CCCCC2)C3=CC=C(C=C3)OC.[Br-]

Origin of Product

United States

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